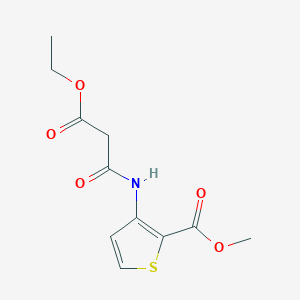
methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate
Cat. No. B6574159
Key on ui cas rn:
74695-29-7
M. Wt: 271.29 g/mol
InChI Key: LTCSMUFZKQUERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365200B2
Procedure details


Ethylmalonyl chloride (1.93 mL, 15.22 mmol) was added to a solution of methyl-3-amino-thiophene-2-carboxylate (2 g, 12.70 mmol) in dry toluene (20 mL) and pyridine (1.23 mL, 15.22 mmol) at −10° C. The solution was stirred at −10° C. for 1 h and poured into ice water. The product was extracted by ethyl acetate. The combined organic phase was sequentially washed by diluted HCl solution, saturated NaHCO3 solution, water, and brine. The organic phase was dried over MgSO4 and concentrated to yield an oily residue. The residue was dissolved in hot ethanol and kept overnight at −4° C. The crystals formed were filtered off and filtrate was concentrated to yield 2.2 g (63%) of 3-(2-ethoxycarbonyl-acetylamino)-thiophene-2-carboxylic acid methyl ester as yellow viscous oil. 1H NMR (400 MHz, DMSO-d6) δ 1.21 (t, J=7.2 Hz, 3H), 3.68 (s, 2H), 3.84 (s, 3H), 4.15 (q, J=7.2 Hz, 2H), 7.91 (d, J=5.2 Hz, 1H), 7.93 (d, J=5.2 Hz, 1H), 10.52 (s, 1H) ppm; MS m/z=272 amu (M++1).




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])C.[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH2:19])=[O:13].N1[CH:25]=[CH:24]C=CC=1.C([OH:28])C>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH:19][C:7](=[O:8])[CH2:3][C:4]([O:5][CH2:24][CH3:25])=[O:28])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1SC=CC1N
|
|
Name
|
|
|
Quantity
|
1.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at −10° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted by ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was sequentially washed by diluted HCl solution, saturated NaHCO3 solution, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oily residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept overnight at −4° C
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
